Cas no 1798526-39-2 (N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide)

N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a methoxypyrimidine moiety and a dimethyl-substituted benzene ring. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis, owing to its structural versatility and reactivity. The presence of the sulfonamide group enhances its utility in forming stable covalent bonds, while the methoxypyrimidine component may contribute to biological activity, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined molecular structure allows for precise modifications, making it valuable for research in medicinal chemistry and drug development. The compound's stability under standard conditions further supports its use in synthetic applications.
N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide structure
1798526-39-2 structure
Product Name:N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide
CAS No:1798526-39-2
MF:C13H15N3O3S
MW:293.34150147438
CID:5331901
Update Time:2025-06-14

N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide
    • N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide
    • Inchi: 1S/C13H15N3O3S/c1-9-4-5-12(6-10(9)2)20(17,18)16-11-7-14-13(19-3)15-8-11/h4-8,16H,1-3H3
    • InChI Key: LOJJVWBOLMEISO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(C)C=1)(NC1=CN=C(N=C1)OC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 402
  • XLogP3: 1.8
  • Topological Polar Surface Area: 89.6

N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide Pricemore >>

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Additional information on N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide

Comprehensive Overview of N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide (CAS No. 1798526-39-2)

The compound N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide (CAS No. 1798526-39-2) is a sulfonamide derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a methoxypyrimidine moiety linked to a dimethylbenzene sulfonamide group, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a kinase inhibitor or intermediate in synthesizing bioactive molecules, aligning with the growing demand for small-molecule therapeutics and precision agrochemicals.

Recent studies highlight the compound's relevance in addressing drug-resistant pathogens and crop protection challenges, two pressing global concerns. The sulfonamide core is known for its versatility in medicinal chemistry, often contributing to antibacterial, antiviral, and anti-inflammatory properties. Meanwhile, the methoxypyrimidine component enhances binding affinity to biological targets, a feature leveraged in developing next-generation pesticides and anticancer agents. This dual functionality positions CAS No. 1798526-39-2 as a valuable scaffold for innovation.

From a synthetic chemistry perspective, the compound's regioselective reactivity allows for modular modifications, enabling researchers to fine-tune its physicochemical properties. This adaptability is crucial for optimizing bioavailability and target selectivity—key parameters in both pharmaceutical and agrochemical design. Computational modeling studies suggest that the 3,4-dimethylbenzene segment contributes to enhanced lipophilicity, potentially improving membrane permeability in drug delivery systems.

Environmental and safety profiles of N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide are under rigorous evaluation, reflecting the industry's shift toward green chemistry principles. Its degradation pathways and ecotoxicological impacts are being studied to ensure compliance with REACH regulations and sustainable development goals. These investigations align with investor and consumer priorities for eco-friendly chemicals and circular economy practices.

The compound's patent landscape reveals active intellectual property development, particularly in heterocyclic chemistry and catalytic synthesis methods. As the demand for high-value intermediates grows, CAS No. 1798526-39-2 is gaining traction in custom synthesis and contract manufacturing markets. Analytical techniques like HPLC-MS and NMR spectroscopy are routinely employed to verify its purity, underscoring its importance in quality-controlled production pipelines.

Emerging applications in proteomics research and chemical biology further expand its utility. Scientists are investigating its potential as a molecular probe to study enzyme mechanisms or protein-protein interactions. Such interdisciplinary uses highlight how N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide bridges gaps between traditional organic chemistry and cutting-edge life sciences.

Market analysts project steady growth for specialized sulfonamide derivatives, driven by advancements in personalized medicine and smart farming technologies. The compound's compatibility with continuous flow chemistry systems also makes it attractive for industrial-scale production, reducing waste and energy consumption—a response to the carbon-neutral manufacturing trend.

In conclusion, CAS No. 1798526-39-2 exemplifies the convergence of structural ingenuity and multidisciplinary applicability. Its ongoing exploration across therapeutic, agricultural, and material science domains underscores its role as a versatile chemical entity in modern research and industrial ecosystems.

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